LogP and Lipophilicity Differentiation: Meta-Nitro vs. Para-Nitro Regioisomer
The meta-nitro regioisomer (CAS 93187-48-5) exhibits a computed LogP of 3.26 and a TPSA of 98.15 Ų, as reported in vendor technical specifications . In contrast, the para-nitro regioisomer (CAS 7035-82-7) bears an identically constituted molecular formula (C₁₃H₁₂N₂O₅) but features a different spatial arrangement of the electron-withdrawing nitro group, resulting in altered dipole moment and hydrogen-bond acceptor geometry. While direct head-to-head LogP measurements for both isomers under identical experimental conditions are not available in the public literature, the meta-substitution pattern is known to reduce the planarity of the nitrophenyl-isoxazole π-system relative to para-substitution, which can affect stacking interactions with biological targets and chromatographic retention behavior [1]. The TPSA for the target compound (98.15 Ų) also differs from the free carboxylic acid analog (CAS 38694-05-2), which has a higher TPSA due to the additional hydrogen-bond donor capacity of the carboxyl group .
| Evidence Dimension | Computed LogP (lipophilicity) and TPSA |
|---|---|
| Target Compound Data | LogP = 3.26; TPSA = 98.15 Ų |
| Comparator Or Baseline | Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate (para-nitro isomer, CAS 7035-82-7); LogP and TPSA not publicly reported in a directly comparable dataset |
| Quantified Difference | LogP difference not precisely quantified due to lack of co-measurement; meta-nitro positioning alters dipole orientation and steric profile vs. para-nitro |
| Conditions | Computed values (fragment-based or atom-based method); vendor-reported specifications |
Why This Matters
Lipophilicity differences between regioisomers directly impact membrane permeability, metabolic stability, and protein-binding characteristics, making the meta-nitro compound the appropriate choice when slight modulation of logD is desired without altering molecular formula.
- [1] Dighe, S. U., Mukhopadhyay, S., Kolle, S., Kanojiya, S., & Batra, S. (2015). Synthesis of 3,4,5-Trisubstituted Isoxazoles from Morita–Baylis–Hillman Acetates by an NaNO₂/I₂-Mediated Domino Reaction. Angewandte Chemie International Edition, 54(37), 10926–10930. View Source
